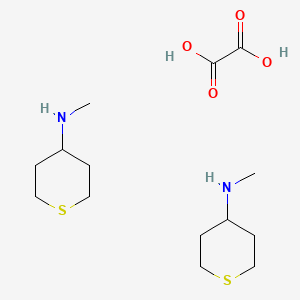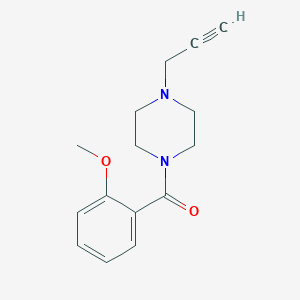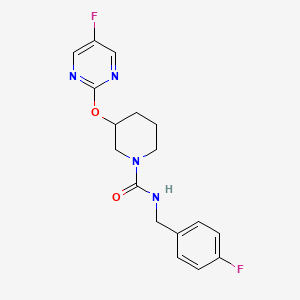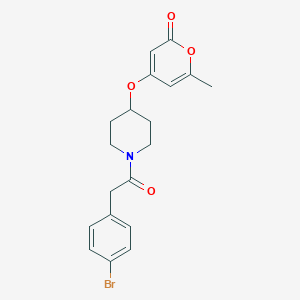![molecular formula C20H23N5O4S B2817667 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880805-24-3](/img/structure/B2817667.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amine group (-NH2), a triazole ring, a sulfanyl group (-SH), and an acetamide group (CH3CONH2). It also contains methoxy groups (-OCH3) and an ethoxy group (-OCH2CH3) attached to phenyl rings .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the reaction of amines, acyl chlorides, and other reagents .Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. The presence of the amine and acetamide groups suggests that it can participate in hydrogen bonding. The methoxy and ethoxy groups attached to the phenyl rings can contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amine group can act as a base or nucleophile in reactions. The acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in this area primarily focuses on the synthesis and structural elucidation of triazole derivatives. These compounds are synthesized through various chemical reactions, involving steps like alkylation, cyclization, and condensation, to obtain compounds with potential biological activities. For example, the synthesis of pyrolin derivatives and their antiexudative activity were explored, highlighting the synthetic and pharmacological potential of 1,2,4-triazole derivatives (Chalenko et al., 2019). Similar studies have synthesized novel series of compounds, like 4-arylsulfonyl-1,3-oxazoles, and evaluated their anticancer activities, demonstrating the diverse applications of these synthetic methodologies in producing compounds with significant biological effects (Zyabrev et al., 2022).
Biological Activities
The biological activities of triazole derivatives are a major area of interest, encompassing a wide range of potential applications, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, research on the anticancer evaluation of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles revealed significant activity against certain cancer cell lines, underscoring the therapeutic potential of these compounds (Zyabrev et al., 2022). Moreover, studies on the antimicrobial activities of new 1,2,4-triazole derivatives have shown promising results against various pathogens, highlighting their potential in addressing antibiotic resistance (Bektaş et al., 2007).
Antioxidant and Anti-Inflammatory Effects
Triazole derivatives have also been investigated for their antioxidant and anti-inflammatory properties. Research on compounds like 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives has demonstrated significant antioxidant ability, suggesting their use in combating oxidative stress-related diseases (Shakir et al., 2017). Additionally, the anti-inflammatory activity of certain derivatives has been confirmed in models of inflammation, indicating their potential as therapeutic agents in inflammatory conditions (Labanauskas et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-4-29-15-8-6-5-7-14(15)22-18(26)12-30-20-24-23-19(25(20)21)13-9-10-16(27-2)17(11-13)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYAMRFKZORGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2817586.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




